6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

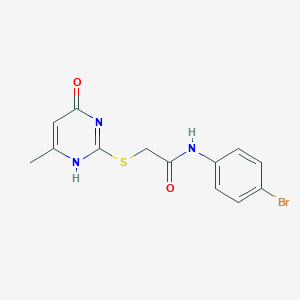

6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C17H12BrNO3 . It is a derivative of quinoline, a class of organic compounds that are widely used in the synthesis of pharmaceuticals and dyes .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C17H12BrNO3. It contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. Attached to this core are a bromine atom, a methoxyphenyl group, and a carboxylic acid group .Chemical Reactions Analysis

Boronic acids and their esters, which are related to this compound, are known to undergo protodeboronation, a reaction where the boron group is replaced by a hydrogen . This reaction is catalyzed by a radical initiator . In addition, these compounds can also undergo hydrolysis, especially in water .Aplicaciones Científicas De Investigación

Brominated Compounds in Marine Algae

Brominated compounds, similar in structure to 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid, have been found in marine algae, indicating potential biological roles and applications. For example, bromophenols coupled with nucleoside bases and brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides exhibit unique structural features and potential biological activities (Ma et al., 2007).

Synthetic Applications and Cytotoxic Activities

The compound's structural framework is conducive to synthetic modifications, leading to derivatives with significant cytotoxic activities against various cancer cell lines. For instance, acronycine analogues, incorporating structural motifs similar to this compound, have shown potent cytotoxic activities (Bongui et al., 2005).

Photolabile Protecting Groups

Brominated hydroxyquinoline, a related compound, has been employed as a photolabile protecting group with sensitivity to multiphoton excitation, indicating potential applications in photochemistry and biological studies (Fedoryak & Dore, 2002).

Fluorescent Labeling Reagents

Novel stable fluorophores based on the quinoline structure, such as 6-methoxy-4-quinolone, have been developed for use in biomedical analysis due to their strong fluorescence in a wide pH range of aqueous media. These properties make them suitable for fluorescent labeling reagents (Hirano et al., 2004).

Antioxidant Activities

Research on marine red algae Rhodomela confervoides has led to the isolation of bromophenols with potent antioxidant activities. These findings suggest the potential of brominated compounds in the development of natural antioxidants for food preservation and health applications (Li et al., 2011).

Propiedades

IUPAC Name |

6-bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO3/c1-10-16(18(21)22)14-9-12(19)5-8-15(14)20-17(10)11-3-6-13(23-2)7-4-11/h3-9H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEVJPVQKZGMIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2)Br)N=C1C3=CC=C(C=C3)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359848 |

Source

|

| Record name | 6-bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

354539-71-2 |

Source

|

| Record name | 6-bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444268.png)

![Methyl 2-({[3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444269.png)

![Isopropyl 4-phenyl-2-[(3-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B444271.png)

![N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444275.png)

![5-(4-bromophenyl)-3-chloro-N-[4-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444278.png)

![5-(4-bromophenyl)-3-chloro-N-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444279.png)

![5-(4-bromophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B444284.png)

![2-{[4-(4-Chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B444285.png)

![5-(4-bromophenyl)-3-chloro-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444288.png)

![3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444290.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-methoxybenzenesulfonohydrazide](/img/structure/B444291.png)